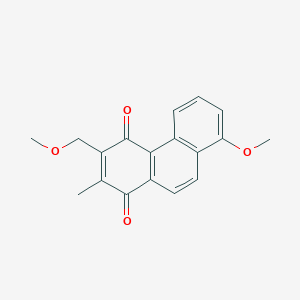
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione is a complex organic compound with a phenanthrene backbone
準備方法
The synthesis of 8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione involves multiple steps, typically starting with the preparation of the phenanthrene core. The synthetic route may include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy and Methoxymethyl Groups: These functional groups are introduced through specific substitution reactions, often using reagents like methanol and formaldehyde under controlled conditions.
Oxidation and Reduction Steps: These steps are crucial for achieving the desired oxidation state and functional group arrangement on the phenanthrene core.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenanthrene core, using reagents like halogens or nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with altered electronic and steric properties.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: This compound can be used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable phenanthrene core.
作用機序
The mechanism by which 8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase-3/7 and inhibiting β-tubulin polymerization . These interactions disrupt cellular processes, leading to cell cycle arrest and programmed cell death.
類似化合物との比較
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione can be compared with other phenanthrene derivatives, such as:
8-Methoxy-2-methylquinoline: This compound shares the methoxy and methyl groups but differs in its core structure, leading to distinct chemical and biological properties.
8-Methoxycoumarin Derivatives: These compounds have shown significant biological activities, including anticancer properties, similar to this compound.
The uniqueness of this compound lies in its specific functional group arrangement and the resulting chemical reactivity and biological activity.
特性
CAS番号 |
88208-86-0 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC名 |
8-methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione |
InChI |
InChI=1S/C18H16O4/c1-10-14(9-21-2)18(20)16-12-5-4-6-15(22-3)11(12)7-8-13(16)17(10)19/h4-8H,9H2,1-3H3 |
InChIキー |
MKEVKUSYYCHNCC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC3=C2C=CC=C3OC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


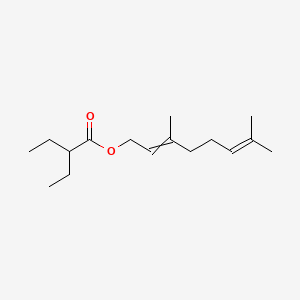
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
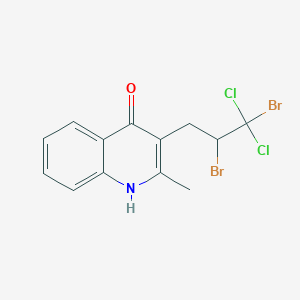
![N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14403933.png)
![3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14403935.png)
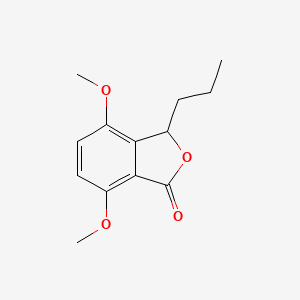
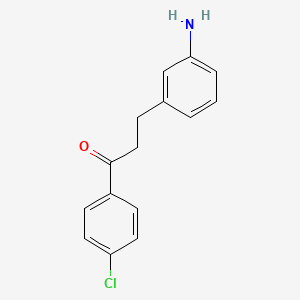
![(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide](/img/structure/B14403943.png)
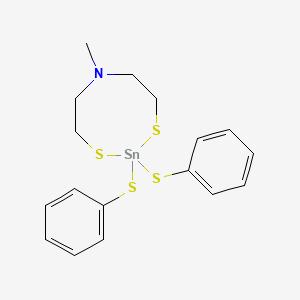
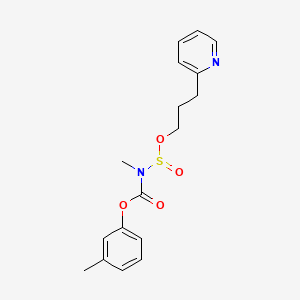

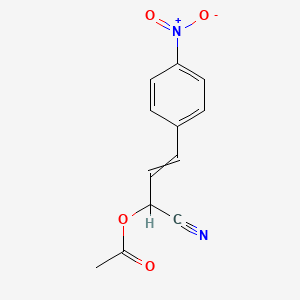

![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
